molecular formula C28H34O B12363334 (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

(1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

Cat. No.: B12363334
M. Wt: 386.6 g/mol
InChI Key: ZFXMYHPLTQTTFW-NSVAZKTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-RJW100 is a potent agonist for liver receptor homolog 1 (LRH-1, NR5A2) and steroidogenic factor-1 (SF-1, NR5A1). It has shown significant bioactivity with pEC50 values of 6.4 and 7.2, respectively . This compound is primarily used for research purposes and is not intended for human consumption .

Preparation Methods

Chemical Reactions Analysis

Iso-RJW100 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Iso-RJW100 has a wide range of applications in scientific research, including:

Mechanism of Action

Iso-RJW100 exerts its effects by binding to the ligand-binding domain of LRH-1 and SF-1. This binding induces conformational changes in the receptors, leading to their activation. The activated receptors then regulate the expression of target genes involved in metabolism, proliferation, and stress response . The molecular targets and pathways involved include the activation of miR-200c promoter and downregulation of ZEB1 and ZEB2 proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H34O

Molecular Weight

386.6 g/mol

IUPAC Name

(1S,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol

InChI

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26-,28-/m0/s1

InChI Key

ZFXMYHPLTQTTFW-NSVAZKTRSA-N

Isomeric SMILES

CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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